molecular formula C12H17FN2 B1306685 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine CAS No. 876716-16-4

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

Cat. No. B1306685
CAS RN: 876716-16-4
M. Wt: 208.27 g/mol
InChI Key: UBXMLEAKOYMGHI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under normal conditions) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Organic Synthesis

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine: serves as a valuable intermediate in organic synthesis . Its structure allows for the introduction of fluorine atoms into organic molecules, which can significantly alter the chemical properties of the resulting compounds, such as increased stability and bioavailability. This makes it a crucial component in the synthesis of various organic compounds, including those with potential medicinal properties.

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as a building block for the creation of a variety of drug molecules . Its incorporation into pharmaceuticals can enhance the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). It is particularly useful in the development of central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier.

Agrochemicals

The compound’s role extends to the agrochemical sector, where it is used in the synthesis of pesticides and herbicides . The fluorine atom in its structure can contribute to the creation of agrochemicals that are more effective at lower doses, reducing the environmental impact and potential toxicity to non-target organisms.

Dyestuff Industry

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine: is also an intermediate in the production of dyes and pigments . The presence of the fluorophenyl group can lead to dyes with enhanced colorfastness and brightness, which are desirable properties in textiles and other materials requiring coloration.

Research and Development

This compound is marked as “Research Use Only” (RUO), indicating its importance in scientific research . It is often used in the study of chemical reactions and processes, as well as in the development of new synthetic methodologies. Its unique chemical structure makes it a subject of interest in various research fields, including medicinal chemistry and materials science.

Material Science

In material science, 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine can be used to modify the properties of polymers and other materials . The introduction of fluorinated compounds can lead to materials with improved resistance to solvents, acids, and bases, as well as increased thermal stability.

Mechanism of Action

For drugs or biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15/h1-2,5-6,12H,3-4,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXMLEAKOYMGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390213
Record name 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

CAS RN

876716-16-4
Record name 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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